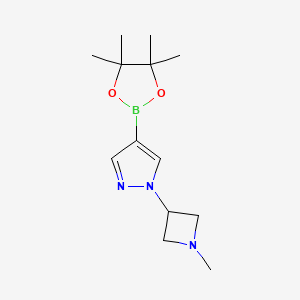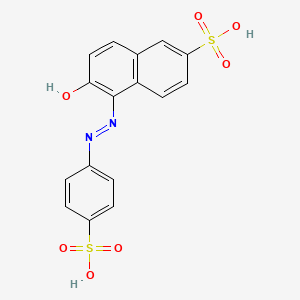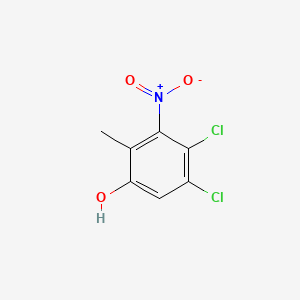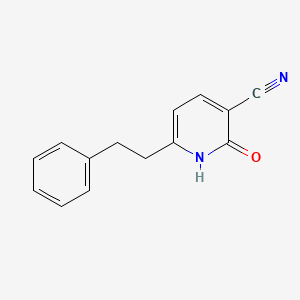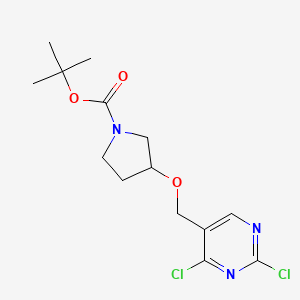![molecular formula C11H8O B13976799 8H-Indeno[5,4-b]furan CAS No. 4876-20-4](/img/structure/B13976799.png)
8H-Indeno[5,4-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Indeno[5,4-b]furan is a tricyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes an indene and a furan moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[5,4-b]furan typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to form 5-bromobenzofuran. This intermediate undergoes Heck coupling with methyl acrylate, followed by catalytic hydrogenation and hydrolysis to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. Subsequent steps include bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis to produce 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing reaction steps and costs. A notable method involves the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an inert organic solvent, followed by reduction with methanol to form the desired compound . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8H-Indeno[5,4-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
8H-Indeno[5,4-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8H-Indeno[5,4-b]furan involves its interaction with specific molecular targets and pathways. For instance, as a melatonin receptor agonist, it binds to MT1 and MT2 receptors, modulating the sleep-wake cycle and exerting its therapeutic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- 2,3-Dihydrobenzofuran
- 5-Bromobenzofuran
Comparison: 8H-Indeno[5,4-b]furan stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in medicinal and synthetic chemistry .
Properties
CAS No. |
4876-20-4 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8H-cyclopenta[e][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2 |
InChI Key |
XHRBQPADKLGBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
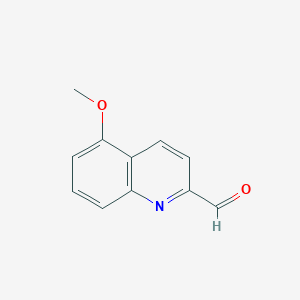
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
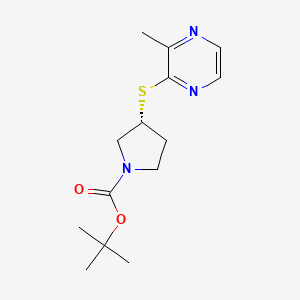
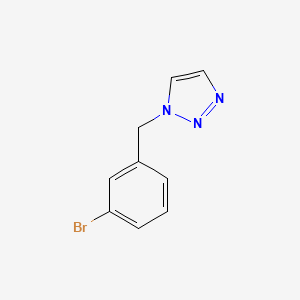
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
